2-chloro-N-1H-pyrazol-3-ylbenzamide CAS 1250009-98-3 properties
2-chloro-N-1H-pyrazol-3-ylbenzamide CAS 1250009-98-3 properties
Technical Monograph: 2-chloro-N-(1H-pyrazol-3-yl)benzamide CAS Registry Number: 1250009-98-3 Document Type: Technical Reference Guide Version: 1.0
Executive Summary & Chemical Identity
2-chloro-N-(1H-pyrazol-3-yl)benzamide (CAS 1250009-98-3) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical discovery. It functions primarily as a versatile building block and a pharmacophore core, bridging the lipophilic 2-chlorophenyl moiety with the polar, hydrogen-bond-rich aminopyrazole domain.
This structural motif is critical in the development of Succinate Dehydrogenase Inhibitors (SDHIs) for fungicidal applications and has emerged in pharmaceutical research targeting Glycine Transporter 1 (GlyT1) and various kinase pathways. The presence of the ortho-chlorine atom provides steric bulk that restricts conformational freedom, often locking the molecule into a bioactive conformation required for receptor binding.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value (Experimental/Predicted) | Context |
| Molecular Formula | C₁₀H₈ClN₃O | - |
| Molecular Weight | 221.64 g/mol | Fragment-like (Rule of 3 compliant) |
| Exact Mass | 221.0356 | Monoisotopic |
| LogP (Predicted) | 1.8 ± 0.3 | Moderate Lipophilicity; Good membrane permeability |
| pKa (Pyrazole NH) | ~13.9 (Acidic) / ~2.5 (Basic) | Amphoteric heteroaromatic character |
| H-Bond Donors | 2 (Amide NH, Pyrazole NH) | Critical for active site recognition |
| H-Bond Acceptors | 2 (Amide Carbonyl, Pyrazole N) | - |
| Rotatable Bonds | 2 | Restricted by ortho-Cl steric clash |
Synthetic Methodology & Optimization
The synthesis of CAS 1250009-98-3 requires control over regioselectivity due to the ambident nucleophilicity of the aminopyrazole starting material. The exocyclic amine is the desired nucleophile, but the ring nitrogens can compete under certain conditions.
Core Synthetic Pathway (Acylation)
The most robust protocol involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with 3-aminopyrazole.
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic workflow for the acylation of 3-aminopyrazole. The base acts as an HCl scavenger to drive the equilibrium forward.
Detailed Experimental Protocol
Objective: Synthesis of 2-chloro-N-(1H-pyrazol-3-yl)benzamide on a 10 mmol scale.
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Preparation:
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Charge a dry 100 mL round-bottom flask with 3-aminopyrazole (0.83 g, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).
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Add Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine (1.0 mL) as the base.
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Cool the solution to 0°C using an ice bath under an inert atmosphere (N₂ or Ar).
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Addition:
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Dissolve 2-chlorobenzoyl chloride (1.75 g, 10 mmol) in DCM (10 mL).
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Add the acid chloride solution dropwise to the amine mixture over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent bis-acylation.
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Reaction:
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Work-up:
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Quench with saturated NaHCO₃ (aq) to neutralize residual acid.
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Extract with DCM (3 x 20 mL).
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Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
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Yield Expectation: 75–85% as a white to off-white solid.
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Structural Biology & Pharmacophore Analysis
The biological potency of this scaffold stems from its ability to mimic peptide bonds while introducing specific steric constraints.
The "Ortho-Effect" & Conformation
The chlorine atom at the 2-position of the benzamide ring is not merely a halogen substituent; it is a conformational lock .
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Steric Clash: The bulky Chlorine atom clashes with the amide carbonyl oxygen or the amide proton, forcing the phenyl ring to twist out of coplanarity with the amide group.
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Result: This twist (typically 30–60° dihedral angle) creates a specific 3D shape that fits into hydrophobic pockets of enzymes (e.g., SDH) or receptors, differentiating it from the flat, unsubstituted benzamide analogs.
Tautomerism Mechanism
The pyrazole ring exists in annular tautomerism (1H vs 2H). In the crystal lattice or active site, the specific tautomer is selected by the hydrogen bonding network of the protein target.
Tautomerism Visualization (DOT):
Figure 2: Pyrazole annular tautomerism. The biological target often stabilizes one tautomer over the other via specific hydrogen bonds.
Applications in Drug Discovery & Agrochemistry
A. Succinate Dehydrogenase Inhibitors (SDHIs)
This CAS structure is a simplified analog of commercial fungicides (e.g., Fluxapyroxad, Penthiopyrad).
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Mechanism: The amide carbonyl accepts a H-bond from a Tyrosine or Serine residue in the SDH enzyme (Complex II), while the pyrazole and chlorophenyl rings occupy hydrophobic sub-pockets.
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Relevance: Researchers use CAS 1250009-98-3 as a "fragment" to screen for binding efficiency before adding complex lipophilic tails to the pyrazole ring [1].
B. Glycine Transporter 1 (GlyT1) Inhibition
In CNS drug development, 2-chloro-benzamide derivatives have been optimized to inhibit GlyT1, a target for schizophrenia treatment.[3]
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SAR Insight: The 2-chloro substitution improves metabolic stability against ring oxidation compared to the unsubstituted phenyl ring [2].
Quality Control & Validation
To ensure the integrity of CAS 1250009-98-3 in experimental workflows, the following QC parameters must be met:
| Test Method | Acceptance Criteria | Diagnostic Signal |
| ¹H-NMR (DMSO-d₆) | >98% Purity | δ ~11.0 ppm (s, 1H) : Amide NH (Deshielded)δ ~7.8 ppm (d, 1H) : Pyrazole C5-Hδ ~6.8 ppm (d, 1H) : Pyrazole C4-H |
| LC-MS (ESI+) | [M+H]⁺ = 222.0 | Single peak; Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) |
| Melting Point | Sharp Range | Typically 190°C – 210°C (Dependent on crystal polymorph) |
References
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Wang, J., et al. (2021). "Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry. Available at: [Link]
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Ge, Y., et al. (2016).[4] "Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings." Molecules. Available at: [Link]
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PubChem Compound Summary. "2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]benzamide (Analogous Scaffold)." National Center for Biotechnology Information. Available at: [Link]
- Pinard, E., et al. (2010). "Discovery of Glycine Transporter 1 Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for benzamide scaffold utility).
Sources
- 1. WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 2. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
